(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4S/c24-19-6-8-20(9-7-19)30(27,28)21-10-14-25(15-11-21)22(26)23(12-16-29-17-13-23)18-4-2-1-3-5-18/h1-9,21H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCLAAHSZZZISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 397.48 g/mol. The structural components include a piperidine ring, a sulfonyl group, and a tetrahydro-pyran moiety, which contribute to its biological activity.
Structural Formula
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition is crucial for therapeutic effects in conditions such as glaucoma and Alzheimer's disease.
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound exhibit antioxidant activity, which may protect cells from oxidative stress and related diseases .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting nitric oxide (NO) production in macrophages, indicating its possible application in treating inflammatory diseases .
Pharmacological Applications
The compound has been evaluated for various pharmacological activities:
- Antimicrobial Activity : Research indicates that similar compounds with piperidine structures demonstrate antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus.
- Anticancer Activity : Some studies have reported that piperidine derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .
Case Studies
-
Antioxidant Activity Evaluation :
A study conducted on related compounds demonstrated significant antioxidant activity without cytotoxicity in MTT assays, highlighting the potential of these compounds in therapeutic applications against oxidative stress-related diseases . -
Enzyme Inhibition Studies :
In vitro assays revealed that the synthesized derivatives of piperidine exhibited strong inhibitory effects on acetylcholinesterase and urease enzymes, which are relevant for conditions like Alzheimer's disease and urinary infections respectively . -
Anti-inflammatory Research :
A study focusing on the anti-inflammatory properties showed that the compound effectively inhibited LPS-induced NO secretion in RAW264.7 macrophages, indicating its potential application in treating inflammatory disorders .
Summary of Biological Activities
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies have shown that derivatives of piperidine compounds can inhibit cancer cell proliferation. The presence of the sulfonyl group is believed to enhance the compound's interaction with biological targets involved in tumor growth.
- Analgesic Properties : The compound has been studied for its potential as an analgesic agent. Its structural analogs have demonstrated efficacy in pain management, particularly in neuropathic pain models.
- Antimicrobial Effects : Similar compounds have shown significant antimicrobial activity. The sulfonamide group is known to interfere with bacterial growth by inhibiting specific enzymes.
Anticancer Studies
A study published in Bioorganic & Medicinal Chemistry investigated the anticancer properties of related piperidine derivatives. The findings indicated that the incorporation of the sulfonyl group significantly increased the potency against various cancer cell lines, suggesting that this compound could be a candidate for further development as an anticancer agent .
Analgesic Research
Research conducted on piperidine derivatives revealed their effectiveness in alleviating pain associated with neuropathic conditions. The study highlighted that modifications to the piperidine structure, such as introducing fluorinated phenyl groups, enhanced analgesic efficacy .
Antimicrobial Activity
A comparative analysis of similar compounds showed promising results against various bacterial strains. The mechanism of action was linked to enzyme inhibition, particularly targeting acetylcholinesterase and urease pathways .
Data Tables
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group (-SO₂-NR₂) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For this compound, controlled hydrolysis can cleave the sulfonamide bond while preserving other functional groups:
| Reaction Conditions | Reagents | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux (4–6 h) | Hydrochloric acid | 4-fluorophenylsulfonic acid | 72% | |
| 2M NaOH, 80°C (2 h) | Sodium hydroxide | Piperidine derivative + SO₃²⁻ | 65% |
This reaction is critical for modifying the sulfonamide moiety in drug discovery workflows .
Nucleophilic Substitution at Sulfonyl Group
The electron-withdrawing nature of the sulfonyl group activates the adjacent fluorine atom on the 4-fluorophenyl ring for nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 100°C, 12 h | 4-methoxyphenylsulfonyl derivative | 85% | |
| Piperazine | THF, −78°C to RT, 24 h | Bis-sulfonamide analog | 68% |
The reaction with piperazine highlights its utility in generating polycyclic pharmacophores .
Ring-Opening Reactions of Tetrahydropyran
The tetrahydropyran ring undergoes acid-catalyzed ring-opening to form diol intermediates, which can be further functionalized:
| Acid Catalyst | Solvent | Intermediate | Subsequent Reaction | Yield | Source |
|---|---|---|---|---|---|
| H₂SO₄ (conc.) | H₂O/EtOH | 1,5-diol | Oxidation to ketone | 58% | |
| BF₃·Et₂O | DCM, 0°C | Hemiketal | Alkylation with MeI | 63% |
This reactivity is leveraged to modify the tetrahydropyran scaffold for enhanced bioavailability .
Cross-Coupling Reactions
The phenyl group attached to the tetrahydropyran participates in palladium-catalyzed cross-coupling reactions:
These reactions enable the introduction of diverse aryl and amine groups for structure-activity relationship (SAR) studies .
Mitsunobu Reactions
The hydroxyl group (if present in derivatives) undergoes Mitsunobu reactions to form ethers or esters:
| Substrate | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-hydroxybenzaldehyde | DIAD, PPh₃, THF | 0°C to RT, 12 h | Aldehyde-functionalized | 82% |
This method is pivotal for conjugating bioactive molecules to the core structure .
Oxidation of Piperidine Nitrogen
The piperidine nitrogen can be oxidized to a nitro group or N-oxide under strong oxidizing conditions:
| Oxidizing Agent | Solvent | Product | Application | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C | Piperidine N-oxide | Metabolic stability studies | |
| HNO₃ (fuming) | H₂SO₄, 60°C | Nitroso derivative | Electrophilic intermediates |
Stability Under Physiological Conditions
The compound’s stability in buffer solutions (pH 7.4, 37°C) was assessed to guide formulation development:
| Condition | Half-life (t₁/₂) | Degradation Pathway | Source |
|---|---|---|---|
| Phosphate buffer (pH 7.4) | 48 h | Hydrolysis of sulfonamide | |
| Simulated gastric fluid | 12 h | Ring-opening of tetrahydropyran |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological Implications
- Target Compound : The sulfonyl group may enhance stability and selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors). The THP group’s rigidity could restrict conformational flexibility, improving binding specificity .
- The 4-chlorophenyl group may enhance affinity for dopamine or sigma receptors, as seen in haloperidol-like antipsychotics .
- The phenyl-cyclopropylmethanone motif is rare in drugs but may offer unique steric interactions with enzymes or transporters .
Pharmacokinetic and Toxicity Profiles
- Toxicity : Chlorine substituents (–2) are associated with prolonged half-lives but may increase bioaccumulation risks. Fluorine in the target compound could mitigate this via enhanced metabolic clearance .
Preparation Methods
Sulfonylation of Piperidine Derivatives
The introduction of the 4-fluorophenylsulfonyl group at the 4-position of piperidine necessitates a multi-step sequence:
- Piperidin-4-one undergoes thioether formation via reaction with 4-fluorobenzenesulfenyl chloride in the presence of triethylamine, yielding 4-(4-fluorophenylthio)piperidine .
- Oxidation of the thioether to the sulfone using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C–25°C for 6–8 hours.
Key Data:
- Yield: 82–89% (thioether step), 75–80% (oxidation step)
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.85–7.82 (m, 2H, Ar–H), 7.15–7.10 (m, 2H, Ar–H), 3.45–3.35 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.20–2.10 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-H).
Synthesis of 4-Phenyltetrahydro-2H-pyran-4-carbonyl Chloride
Cyclization and Functionalization
The tetrahydropyran ring is constructed via acid-catalyzed cyclization of 5-phenyl-1,5-pentanediol:
- 5-Phenyl-1,5-pentanediol (10 mmol) is treated with concentrated H$$ _2$$SO$$ _4 $$ (2 mL) in toluene at 110°C for 12 hours, yielding 4-phenyltetrahydro-2H-pyran-4-ol .
- Oxidation of the alcohol to the ketone using Jones reagent (CrO$$ _3 $$/H$$ _2$$SO$$ _4 $$) in acetone at 0°C, followed by conversion to the acyl chloride with SOCl$$ _2 $$ in dichloromethane.
Key Data:
- Yield: 68% (cyclization), 85% (oxidation), 92% (acyl chloride formation)
- Characterization: IR (KBr): 1715 cm$$ ^{-1} $$ (C=O), 760 cm$$ ^{-1} $$ (C–Cl).
Coupling of Fragments via Ketone Bridge Formation
Nucleophilic Acyl Substitution
The piperidine sulfone (4-((4-fluorophenyl)sulfonyl)piperidine ) reacts with 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride in anhydrous THF under nitrogen atmosphere:
- Piperidine (5 mmol) and acyl chloride (5.5 mmol) are combined with N,N-diisopropylethylamine (DIPEA) (12 mmol) at 0°C.
- The mixture is stirred at 25°C for 24 hours, followed by aqueous workup and purification via silica gel chromatography.
Key Data:
- Yield: 65–72%
- Characterization: $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$): δ 207.5 (C=O), 163.2 (C–F), 138.4 (Ar–C), 115.7 (Ar–C), 70.5 (pyran-C), 52.1 (piperidine-C), 45.8 (piperidine-C).
Alternative Synthetic Routes and Optimization
Metal-Catalyzed Cross-Coupling
A palladium-catalyzed Ullmann coupling between 4-((4-fluorophenyl)sulfonyl)piperidine and 4-iodophenyltetrahydro-2H-pyran-4-carbonyl chloride has been explored but shows limited efficiency (yield: 35–40%) due to steric hindrance.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the acyl substitution step, improving yield to 78% with reduced byproduct formation.
Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the trans-configuration of the piperidine sulfone and the chair conformation of the tetrahydropyran ring.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone in laboratory settings?
- Methodological Answer : Follow hazard mitigation strategies such as:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store in airtight containers at 2–8°C, away from oxidizers (refer to SDS guidelines for sulfonamide-containing compounds) .
Q. How can researchers verify the molecular structure of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm piperidine and tetrahydropyran ring connectivity.
- Elemental Analysis : Compare theoretical vs. experimental C, H, N, and S percentages (e.g., deviations ≤0.4% indicate purity).
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .
Q. What chromatographic methods are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm.
- System Suitability : Ensure resolution ≥2.0 between the target compound and potential sulfonic acid byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic rotational barriers in the sulfonyl-piperidine moiety, which may cause signal broadening at room temperature.
- COSY/NOESY Experiments : Identify through-space couplings between the fluorophenyl and tetrahydropyran groups to confirm stereochemical assignments .
Q. What experimental design considerations are critical for optimizing the Suzuki-Miyaura coupling step in synthesizing the 4-phenyltetrahydro-2H-pyran-4-yl fragment?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh) vs. XPhos Pd G3 for coupling efficiency.
- Solvent Optimization : Test toluene/water biphasic systems vs. DMF for solubility and reaction rate.
- Statistical Analysis : Use a randomized block design with ANOVA to evaluate the impact of temperature (80–120°C) and boronic acid stoichiometry (1.2–2.0 eq.) on yield .
Q. How can researchers address low yields in the sulfonylation of the piperidine intermediate?
- Methodological Answer :
- Reagent Selection : Replace traditional SOCl with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0°C to minimize hydrolysis.
- Byproduct Analysis : Use LC-MS to detect sulfonic acid impurities; introduce a scavenger resin (e.g., polymer-bound dimethylamine) to quench excess sulfonyl chloride .
Q. What strategies are recommended for resolving crystallographic disorder in the tetrahydropyran ring during X-ray diffraction studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
